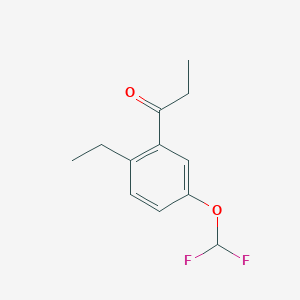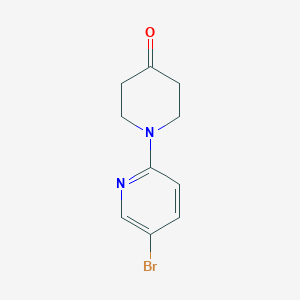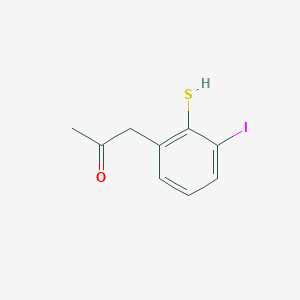
1-(5-(Difluoromethoxy)-2-ethylphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(Difluoromethoxy)-2-ethylphenyl)propan-1-one is an organic compound characterized by the presence of a difluoromethoxy group and an ethyl group attached to a phenyl ring, which is further connected to a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Difluoromethoxy)-2-ethylphenyl)propan-1-one typically involves the introduction of the difluoromethoxy group and the ethyl group onto the phenyl ring, followed by the formation of the propanone moiety. Common synthetic routes may include:
Halogenation and Substitution Reactions: Starting with a suitable phenyl precursor, halogenation reactions can introduce halogen atoms, which are then substituted with difluoromethoxy and ethyl groups using appropriate reagents.
Friedel-Crafts Acylation: This method involves the acylation of the phenyl ring with a propanone derivative in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
1-(5-(Difluoromethoxy)-2-ethylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethoxy and ethyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
1-(5-(Difluoromethoxy)-2-ethylphenyl)propan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(5-(Difluoromethoxy)-2-ethylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and ethyl groups may influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, thereby modulating biological activities. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
類似化合物との比較
Similar Compounds
- 1-(4-(Difluoromethoxy)phenyl)propan-1-one
- 1-(2-(Difluoromethoxy)phenyl)propan-1-one
- 1-(4-(Difluoromethoxy)-2-methylphenyl)propan-1-one
Uniqueness
1-(5-(Difluoromethoxy)-2-ethylphenyl)propan-1-one is unique due to the specific positioning of the difluoromethoxy and ethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological properties compared to similar compounds.
特性
分子式 |
C12H14F2O2 |
|---|---|
分子量 |
228.23 g/mol |
IUPAC名 |
1-[5-(difluoromethoxy)-2-ethylphenyl]propan-1-one |
InChI |
InChI=1S/C12H14F2O2/c1-3-8-5-6-9(16-12(13)14)7-10(8)11(15)4-2/h5-7,12H,3-4H2,1-2H3 |
InChIキー |
NWUUBHXBSBBXOH-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)OC(F)F)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(3R,10R,13S,16R)-3-(Tert-butyldimethylsilyloxy)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-16-YL acetate](/img/structure/B14036069.png)


![(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate](/img/structure/B14036082.png)
![(S)-4-Oxaspiro[2.5]octan-6-OL](/img/structure/B14036090.png)


